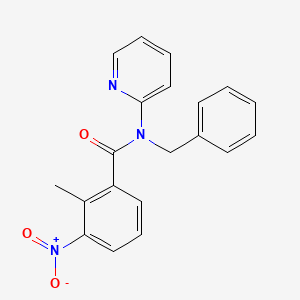
N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide: is a complex organic compound with the molecular formula C20H17N3O3 and a molecular weight of 347.37 g/mol This compound is characterized by the presence of a benzyl group, a nitro group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in the treatment of diseases such as cancer and bacterial infections .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to inhibit specific molecular targets involved in disease pathways. It is being investigated for its anti-inflammatory, antibacterial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Mechanism of Action
The mechanism of action of N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of bacterial growth .
Comparison with Similar Compounds
- N-benzyl-2-methyl-3-nitrobenzamide
- N-(pyridin-2-yl)-2-methyl-3-nitrobenzamide
- N-benzyl-3-nitro-N-(pyridin-2-yl)benzamide
Comparison: N-benzyl-2-methyl-3-nitro-N-(pyridin-2-yl)benzamide is unique due to the presence of both a benzyl and a pyridinyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential as an enzyme inhibitor. Its unique structure also allows for more diverse applications in scientific research and industry .
Properties
IUPAC Name |
N-benzyl-2-methyl-3-nitro-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-15-17(10-7-11-18(15)23(25)26)20(24)22(19-12-5-6-13-21-19)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUSPHJJRISQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
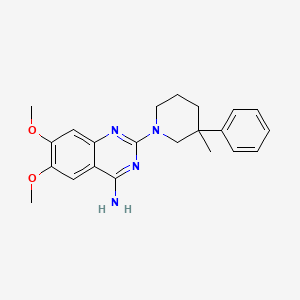
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5647022.png)
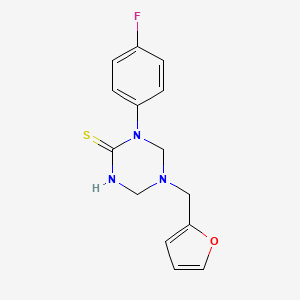
![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5647028.png)
![3,5-dimethyl-7-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647031.png)
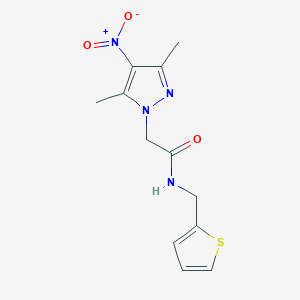
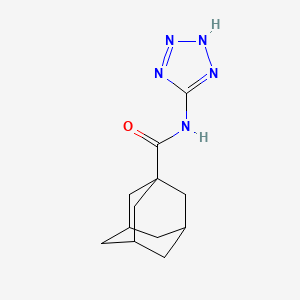
![(4Z)-4-{[(3-NITROPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5647038.png)
![5-[(2,4-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5647042.png)
![5-tert-butyl-4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)methyl]-2-furamide](/img/structure/B5647050.png)
![N-[rel-(3R,4S)-1-(2-amino-6-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5647064.png)
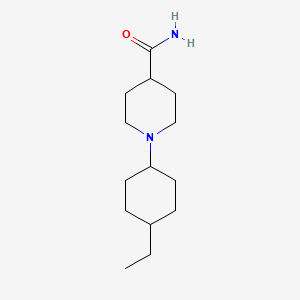
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide](/img/structure/B5647075.png)
